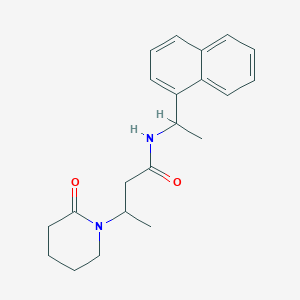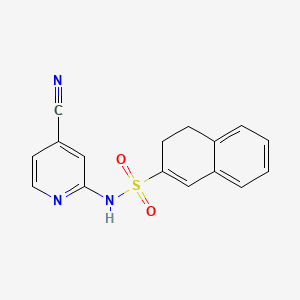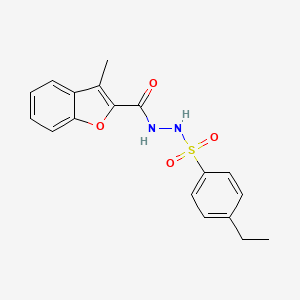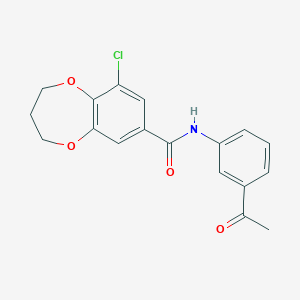![molecular formula C24H19N3O3 B7682876 N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide, also known as PBOX-15, is a synthetic compound that has gained significant attention in recent years due to its potential applications in cancer treatment. PBOX-15 belongs to the class of quinoline-based hydrazones and has been found to exhibit potent anticancer activity against a wide range of cancer cell lines.
Mecanismo De Acción
The mechanism of action of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been shown to interact with DNA and induce DNA damage, leading to cell cycle arrest and apoptosis. N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer activity, N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in other disease areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide is its potent anticancer activity against a wide range of cancer cell lines. N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide is its limited solubility in aqueous solutions, which may impact its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel formulations or delivery methods to enhance the bioavailability and efficacy of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide in vivo. Additionally, further studies are needed to elucidate the mechanism of action of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide and to identify potential biomarkers that may predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide in humans and to determine its potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide involves the reaction of 4-(phenoxymethyl)benzoyl chloride with 2-aminoquinoline in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to form the final product. The synthesis of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, prostate, lung, colon, and ovarian cancer cells. N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has also been found to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer drugs.
Propiedades
IUPAC Name |
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c28-23(19-12-10-17(11-13-19)16-30-20-7-2-1-3-8-20)26-27-24(29)22-15-14-18-6-4-5-9-21(18)25-22/h1-15H,16H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSRCCXRFODHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)



![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)